molecular formula C27H45NO7 B1674978 Cordil CAS No. 118549-42-1

Cordil

Cat. No.: B1674978
CAS No.: 118549-42-1
M. Wt: 495.6 g/mol
InChI Key: HKWLCBGLVAWZRK-CBYCSKBWSA-N
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Description

CORDIL, also known as Nicorandil, is a pharmaceutical compound used primarily for the prevention and long-term treatment of angina pectoris. It functions as a potassium channel opener with nitrovasodilator actions, making it both an arterial and venous dilator. This dual action helps to improve coronary blood flow and reduce the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicorandil involves several steps, starting from basic organic compounds. The key steps include the nitration of a suitable precursor, followed by the introduction of a nicotinamide moiety. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Nicorandil follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Nicorandil undergoes several types of chemical reactions, including:

    Oxidation: Nicorandil can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also be reduced, although this is less common in its typical applications.

    Substitution: Nicorandil can undergo substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Nicorandil has a wide range of scientific research applications:

Mechanism of Action

Nicorandil exerts its effects through two main mechanisms:

    Potassium Channel Activation: Nicorandil activates ATP-sensitive potassium channels, leading to hyperpolarization of smooth muscle cells and subsequent arterial dilation.

    Nitrovasodilator Action: It stimulates guanylate cyclase, increasing cyclic guanosine monophosphate levels and causing venous vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Isosorbide Mononitrate: Another nitrovasodilator used for angina pectoris.

    Amlodipine: A calcium channel blocker with vasodilatory effects.

    Ranolazine: Used for chronic angina, though it works through a different mechanism.

Uniqueness

Nicorandil’s uniqueness lies in its dual mechanism of action, combining potassium channel activation with nitrovasodilator effects. This makes it particularly effective in reducing both preload and afterload, providing comprehensive relief for patients with angina pectoris .

Properties

CAS No.

118549-42-1

Molecular Formula

C27H45NO7

Molecular Weight

495.6 g/mol

IUPAC Name

methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1

InChI Key

HKWLCBGLVAWZRK-CBYCSKBWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lnd 796;  Lnd-796;  Lnd796; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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